Isolinoleic Acid: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Analysis
Isolinoleic Acid: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolinoleic acid, more commonly known as conjugated linoleic acid (CLA), refers to a group of positional and geometric isomers of linoleic acid. These fatty acids have garnered significant attention in the scientific community due to their diverse biological activities, including anti-carcinogenic, anti-atherogenic, anti-diabetic, and body composition-modulating effects. This technical guide provides an in-depth exploration of the chemical structure of isolinoleic acid isomers, their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and a key metabolic pathway.
Chemical Structure of Isolinoleic Acid (Conjugated Linoleic Acid)
Isolinoleic acids are octadecadienoic acids (C18:2) characterized by the presence of conjugated double bonds. Unlike linoleic acid, where the two double bonds are separated by a methylene group, the double bonds in CLA isomers are contiguous. This arrangement gives rise to numerous positional and geometric (cis/trans) isomers. In principle, 28 isomers of CLA are possible.[1]
The most extensively studied and biologically active isomers are cis-9, trans-11-CLA (rumenic acid) and trans-10, cis-12-CLA.[2][3] Rumenic acid is the most abundant isomer found in nature, particularly in dairy products and meat from ruminant animals.[2]
Below is a list of some of the possible positional and geometric isomers of isolinoleic acid:
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7,9-isomers (cis,cis; cis,trans; trans,cis; trans,trans)
-
8,10-isomers (cis,cis; cis,trans; trans,cis; trans,trans)
-
9,11-isomers (cis,cis; cis,trans; trans,cis; trans,trans)
-
10,12-isomers (cis,cis; cis,trans; trans,cis; trans,trans)
-
11,13-isomers (cis,cis; cis,trans; trans,cis; trans,trans)
The specific geometry of the double bonds significantly influences the molecule's shape and, consequently, its biological function.
Physicochemical Properties of Isolinoleic Acid Isomers
The physical and chemical properties of isolinoleic acid isomers vary depending on the position and configuration of their double bonds. These properties are crucial for their separation, identification, and understanding their behavior in biological systems.
| Isomer | Systematic Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| cis-9, trans-11-CLA | (9Z,11E)-Octadeca-9,11-dienoic acid | C₁₈H₃₂O₂ | 280.45 | 14.9[4] |
| trans-10, cis-12-CLA | (10E,12Z)-Octadeca-9,12-dienoic acid | C₁₈H₃₂O₂ | 280.45 | 19.8[4] |
| cis-9, cis-12-Linoleic Acid | (9Z,12Z)-Octadeca-9,12-dienoic acid | C₁₈H₃₂O₂ | 280.45 | -5[5] |
| cis-9, cis-11-CLA | (9Z,11Z)-Octadeca-9,11-dienoic acid | C₁₈H₃₂O₂ | 280.45 | 42.5[6] |
| trans-9, trans-11-CLA | (9E,11E)-Octadeca-9,11-dienoic acid | C₁₈H₃₂O₂ | 280.45 | 54[6] |
Solubility: Isolinoleic acids are generally insoluble in water and soluble in many organic solvents such as ethanol, acetone, and benzene.[5]
Spectroscopic Data:
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¹H-NMR: The olefinic protons of the conjugated double bond system in CLA isomers typically resonate between 5.3 and 6.3 ppm. The chemical shifts of the "inner" protons (at C-10 and C-11 for the 9,11-isomer) are generally downfield compared to the "outer" protons (at C-9 and C-12).[7]
-
¹³C-NMR: The olefinic carbons of CLA isomers resonate in the range of 125-135 ppm. The specific chemical shifts can be used to distinguish between different isomers.[8][9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of fatty acid methyl esters (FAMEs) typically shows a molecular ion peak (m/z) and characteristic fragmentation patterns that can aid in identification.
Experimental Protocols
Synthesis of Isolinoleic Acid (CLA) by Alkaline Isomerization of Linoleic Acid
This protocol describes a common method for the synthesis of a mixture of CLA isomers from linoleic acid-rich oils.
Materials:
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Linoleic acid-rich oil (e.g., safflower oil, sunflower oil)
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Propylene glycol
-
Potassium hydroxide (KOH)
-
Methanol
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Hexane
-
Hydrochloric acid (HCl)
-
Nitrogen gas
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Three-necked round-bottom flask
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Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 100 mL of propylene glycol in a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Bubble nitrogen gas through the solvent for 15-20 minutes to remove dissolved oxygen.
-
While stirring, add 15 g of potassium hydroxide to the propylene glycol and heat the mixture to 180°C until the KOH is completely dissolved.
-
Cool the solution to 150°C and slowly add 50 g of linoleic acid-rich oil.
-
Increase the temperature back to 180°C and maintain the reaction under a nitrogen atmosphere with vigorous stirring for 2-3 hours.[10][11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to pH 3-4 with 6M HCl to protonate the fatty acid soaps.
-
Transfer the mixture to a separatory funnel and extract the fatty acids with 3 x 100 mL of hexane.
-
Wash the combined hexane extracts with distilled water until the washings are neutral.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Remove the hexane under reduced pressure using a rotary evaporator to obtain the mixture of conjugated linoleic acid isomers.
Analysis of Isolinoleic Acid Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization of CLA to fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-MS.
Materials:
-
CLA sample (from synthesis or extraction)
-
Methanolic HCl (1.25 M) or Boron trifluoride-methanol solution (14%)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., SP-2560, CP-Sil 88)
Procedure: Derivatization to FAMEs:
-
Accurately weigh approximately 20 mg of the CLA sample into a screw-cap test tube.
-
Add 2 mL of methanolic HCl or BF₃-methanol solution.
-
Cap the tube tightly and heat at 60-70°C for 1-2 hours in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of distilled water, and vortex for 1 minute.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract with a small amount of anhydrous sodium sulfate.
GC-MS Analysis:
-
Injector: Set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp to 240°C at 4°C/minute.
-
Hold at 240°C for 20 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A highly polar capillary column (e.g., 100 m x 0.25 mm ID, 0.2 µm film thickness) is recommended for optimal separation of CLA isomers.
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 50-400.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
Identification of individual CLA isomers is achieved by comparing their retention times and mass spectra with those of authentic standards.
Metabolic Pathway of cis-9, trans-11-CLA Synthesis
A significant portion of the biologically active cis-9, trans-11-CLA in humans and other mammals is not directly obtained from the diet but is endogenously synthesized from vaccenic acid (trans-11-octadecenoic acid), another fatty acid found in ruminant fats. This conversion is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), which is primarily located in the endoplasmic reticulum of adipocytes and hepatocytes.[15][16][17][18]
Caption: Biosynthesis of cis-9, trans-11-CLA from vaccenic acid by SCD1.
Conclusion
Isolinoleic acids represent a fascinating class of fatty acids with a complex chemistry and a wide array of biological functions. Understanding their specific isomeric structures is paramount for elucidating their mechanisms of action and for the development of novel therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the study of these important biomolecules. Further investigation into the properties and biological roles of the less-studied CLA isomers is warranted and may unveil new avenues for therapeutic intervention in various diseases.
References
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- 12. gcms.cz [gcms.cz]
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